molecular formula C13H17NO2 B13799503 4,4-dimethyl-3-oxo-N-phenylpentanamide CAS No. 61652-71-9

4,4-dimethyl-3-oxo-N-phenylpentanamide

Cat. No.: B13799503
CAS No.: 61652-71-9
M. Wt: 219.28 g/mol
InChI Key: XVEPKNMOJLPFCN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of pentanamide, characterized by the presence of a phenyl group and a dimethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

In industrial settings, continuous flow synthesis technology is often employed to produce this compound. This method allows for high yields and efficient production. For example, a continuous flow synthesis achieved a yield of 94% within a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,4-Dimethyl-3-oxo-N-phenylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are facilitated by the presence of the phenyl and ketone groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a phenyl group and a dimethyl ketone group

Properties

CAS No.

61652-71-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,4-dimethyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11(15)9-12(16)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)

InChI Key

XVEPKNMOJLPFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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